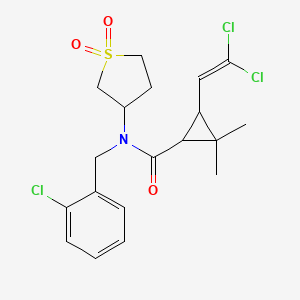![molecular formula C33H27N5O4S B12135642 (2Z)-6-(4-methoxybenzyl)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135642.png)
(2Z)-6-(4-methoxybenzyl)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物(2Z)-6-(4-甲氧基苄基)-2-({3-[2-甲基-4-(丙-2-烯-1-氧基)苯基]-1-苯基-1H-吡唑-4-基}亚甲基)-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮是一种复杂的有机分子,在各种科学领域具有潜在的应用。该化合物具有独特的结构,包括噻唑并[3,2-b][1,2,4]三嗪核心,该核心以其生物活性及其潜在的治疗应用而闻名。
准备方法
合成路线和反应条件
合成(2Z)-6-(4-甲氧基苄基)-2-({3-[2-甲基-4-(丙-2-烯-1-氧基)苯基]-1-苯基-1H-吡唑-4-基}亚甲基)-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮通常涉及多步有机反应。该过程从制备噻唑并[3,2-b][1,2,4]三嗪核心开始,然后通过烷基化、酰化和缩合等反应引入各种取代基。具体的反应条件,如温度、溶剂和催化剂,都经过优化,以实现高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及可扩展的合成路线,以确保成本效益和效率。连续流化学和自动化合成等技术可以用于生产大量的化合物,同时保持质量控制。
化学反应分析
反应类型
化合物(2Z)-6-(4-甲氧基苄基)-2-({3-[2-甲基-4-(丙-2-烯-1-氧基)苯基]-1-苯基-1H-吡唑-4-基}亚甲基)-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化物。
还原: 还原反应可以用来修饰官能团,从而得到不同的衍生物。
取代: 亲核和亲电取代反应可以将新的取代基引入分子中。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及各种亲核试剂和亲电试剂。反应条件,包括温度、溶剂和pH值,都经过仔细控制,以实现所需的转化。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生氧化物,而取代反应可以产生各种取代衍生物。
科学研究应用
化学
在化学领域,研究该化合物独特的结构性质和反应性。它作为模型化合物,用于理解噻唑并[3,2-b][1,2,4]三嗪衍生物的行为。
生物学
在生物学研究中,研究该化合物作为生物活性分子的潜力。其结构表明可能与生物靶标相互作用,使其成为药物发现和开发的候选者。
医学
在医学领域,探索该化合物的潜在治疗应用。它与特定分子靶标相互作用的能力可能导致开发治疗各种疾病的新疗法。
工业
在工业领域,该化合物用于开发新材料和化学工艺。其独特的特性使其在创造具有特定功能的先进材料方面具有价值。
作用机制
(2Z)-6-(4-甲氧基苄基)-2-({3-[2-甲基-4-(丙-2-烯-1-氧基)苯基]-1-苯基-1H-吡唑-4-基}亚甲基)-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮的作用机制涉及它与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物效应。确切的途径和靶标取决于特定的应用,并且是正在进行的研究主题。
相似化合物的比较
类似化合物
类似的化合物包括其他噻唑并[3,2-b][1,2,4]三嗪衍生物和相关的杂环化合物。示例包括:
- 具有不同取代基的噻唑并[3,2-b][1,2,4]三嗪衍生物。
- 具有类似结构基序的含吡唑化合物。
独特性
(2Z)-6-(4-甲氧基苄基)-2-({3-[2-甲基-4-(丙-2-烯-1-氧基)苯基]-1-苯基-1H-吡唑-4-基}亚甲基)-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮的独特性在于其官能团和结构特征的特定组合。这种组合赋予了独特的反应性和潜在的生物活性,使其区别于其他类似化合物。
属性
分子式 |
C33H27N5O4S |
|---|---|
分子量 |
589.7 g/mol |
IUPAC 名称 |
(2Z)-6-[(4-methoxyphenyl)methyl]-2-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C33H27N5O4S/c1-4-16-42-26-14-15-27(21(2)17-26)30-23(20-37(36-30)24-8-6-5-7-9-24)19-29-32(40)38-33(43-29)34-31(39)28(35-38)18-22-10-12-25(41-3)13-11-22/h4-15,17,19-20H,1,16,18H2,2-3H3/b29-19- |
InChI 键 |
YJMKUJWAPKWGDQ-CEUNXORHSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6 |
规范 SMILES |
CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B12135596.png)

![5-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12135608.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12135610.png)


![(5Z)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12135632.png)
![N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135634.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135641.png)
![3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135648.png)
![Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12135651.png)
![2-(4-bromophenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B12135655.png)
